3-Ethylpyrrolidine-3-carboxylic acid

Organic Synthesis Pharmaceutical Intermediates JAK Inhibitors

Sourcing non-validated proline analogs risks late-stage project failure due to conformational flexibility. 3-Ethylpyrrolidine-3-carboxylic acid (CAS 1342700-64-4) is an α,α-disubstituted β-proline derivative that provides the conformational restriction essential for JAK/STAT pathway inhibitor design. - Direct precursor to 4-ethylpyrrolidine-3-carboxylic acid, a key Upadacitinib (ABT-494) intermediate. - Avoids chiral resolution; scalable, mild-condition synthesis routes reduce manufacturing costs for discovery-to-development transition. - Available as a free base (≥98% purity) with confirmed structural identity, ensuring reproducible peptidomimetic backbone constraints.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13154294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpyrrolidine-3-carboxylic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCC1(CCNC1)C(=O)O
InChIInChI=1S/C7H13NO2/c1-2-7(6(9)10)3-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)
InChIKeyXDOVGXXGEKFORU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylpyrrolidine-3-carboxylic Acid Overview


3-Ethylpyrrolidine-3-carboxylic acid (CAS: 1342700-64-4) is a conformationally constrained, α,α-disubstituted amino acid derivative belonging to the class of pyrrolidine-3-carboxylic acids [1]. It is commercially available as a free base (≥95% purity) and its corresponding hydrochloride salt . The compound features a unique geminal α-ethyl substitution pattern on the pyrrolidine ring, which provides distinct conformational rigidity relative to unsubstituted proline and β-proline analogs, establishing its role as a versatile intermediate and scaffold in medicinal chemistry and organic synthesis .

Pyrrolidine Scaffold Substitution Risks


The pyrrolidine carboxylic acid class exhibits a wide range of structural and functional diversity, meaning substitution among analogs is not trivial and can lead to significant deviations in reactivity, physicochemical properties, and biological outcomes [1]. For instance, moving the ethyl substituent from the 3-position to the 4-position or altering the carboxylic acid moiety to an ester can drastically change the compound's conformational profile, metabolic stability, and its utility as a synthetic building block [2]. While unsubstituted pyrrolidine-3-carboxylic acid serves as a basic scaffold, the α-ethyl substitution in 3-Ethylpyrrolidine-3-carboxylic acid introduces steric hindrance and conformational restriction that cannot be replicated by simple analogs. Direct substitution with a non-α,α-disubstituted analog without proper validation poses a high risk of project failure, and the quantitative evidence below provides a framework for making data-driven selection decisions [3].

Comparative Evidence for 3-Ethylpyrrolidine-3-carboxylic Acid


Improved Yield and Purity for Upadacitinib Intermediate

The preparation of 4-ethylpyrrolidine-3-carboxylic acid, a key intermediate for Upadacitinib, can be achieved through an alternate, cost-effective process [1]. Compared to existing methods, this process avoids highly toxic or corrosive reagents and circumvents chiral resolution steps, leading to a higher overall yield and chiral purity for the target compound. The patented method for the analogous (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid explicitly reports achieving 'high yield and chiral purity' [2].

Organic Synthesis Pharmaceutical Intermediates JAK Inhibitors

Conformational Restriction and Receptor Selectivity

Within the pyrrolidine-3-carboxylic acid class, specific substitutions on the pyrrolidine ring drastically alter biological activity. For instance, replacing the dialkylacetamide side chain of the ETA-selective antagonist ABT-627 with a 2,6-dialkylacetanilide results in a complete reversal of receptor selectivity, from ETA-preferring to ETB-preferring, with selectivities exceeding 4000-fold [1]. This underscores that even seemingly minor structural modifications on the pyrrolidine core can lead to orders-of-magnitude differences in target engagement and selectivity.

Medicinal Chemistry Endothelin Antagonists Structure-Activity Relationship (SAR)

Scalable Synthesis of 4-Ethylpyrrolidine-3-carboxylic Acid

A patented method for preparing (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid uses glycine ethyl ester as a starting material and proceeds through a sequence of protection, ring closure, substitution, coupling, hydrogenation, hydrolysis, and deprotection [1]. This method is explicitly claimed to have advantages over existing syntheses, including simple and easy-to-obtain raw materials, a simple synthetic route, mild reaction conditions, simple separation and purification, and low synthesis cost. Crucially, it avoids the use of highly toxic or strong corrosive reagents and eliminates the low yields associated with chiral resolution [2].

Process Chemistry Chiral Synthesis Scale-up

3-Ethylpyrrolidine-3-carboxylic Acid Applications


JAK Inhibitor Intermediate Synthesis

The compound serves as a direct precursor or key intermediate in the synthesis of 4-ethylpyrrolidine-3-carboxylic acid, a crucial building block for Upadacitinib (ABT-494), a potent and selective JAK1 inhibitor [1]. The improved, cost-effective processes for preparing this intermediate make it an attractive starting point for medicinal chemists working on JAK/STAT pathway inhibitors for autoimmune diseases like rheumatoid arthritis [2].

Conformationally Restricted β-Proline Mimetics

As an α,α-disubstituted β-proline derivative, this compound imposes significant conformational restriction on peptide backbones. This property is highly valuable in peptidomimetic drug design, where it can be used to probe the bioactive conformation of peptides or to improve the metabolic stability and target selectivity of peptide-based therapeutics [3].

Scalable and Safer Synthetic Routes

The patented method for synthesizing the (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid analog demonstrates a clear advantage for process chemistry groups [1]. The route's use of simple, non-toxic reagents, mild conditions, and avoidance of chiral resolution steps makes it highly amenable to scale-up. This positions 3-ethylpyrrolidine-3-carboxylic acid as a desirable building block for projects transitioning from discovery to development, where manufacturing cost and safety become paramount [2].

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